7-Azido-5,6,7,8-tetrahydroindolizine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-azido-5,6,7,8-tetrahydroindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-11-10-7-3-5-12-4-1-2-8(12)6-7/h1-2,4,7H,3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNAQKOHFFKMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2CC1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Azido 5,6,7,8 Tetrahydroindolizine
Retrosynthetic Analysis and Strategic Precursor Design
A logical retrosynthetic analysis of 7-Azido-5,6,7,8-tetrahydroindolizine suggests that the primary disconnection would be the C-N bond of the azido (B1232118) group. This leads to a key precursor, 7-hydroxy-5,6,7,8-tetrahydroindolizine. The hydroxyl group at the C7 position serves as a versatile handle for the introduction of the azide (B81097), for instance, through a Mitsunobu reaction or by conversion to a good leaving group followed by nucleophilic substitution with an azide salt.
Further disconnection of the 7-hydroxy-5,6,7,8-tetrahydroindolizine would involve breaking the bonds of the piperidine (B6355638) ring. A plausible approach is to consider the formation of the bicyclic system from a suitable pyrrole (B145914) derivative. For instance, a 1-(4-oxobutyl)pyrrole derivative could undergo an intramolecular cyclization and subsequent reduction to form the tetrahydroindolizine skeleton, with the oxygen functionality positioned for conversion to the C7-hydroxyl group.
Alternatively, the indolizine (B1195054) core can be constructed from piperidine-based precursors. An expedient single-step synthesis of 5,6,7,8-tetrahydroindolizines has been achieved via the annulation of 2-formylpiperidine hydrochloride and 1,3-dicarbonyl compounds. cdnsciencepub.com This approach could be adapted by using a 1,3-dicarbonyl compound bearing a protected hydroxyl group or a group that can be converted to a hydroxyl group to introduce the necessary functionality at the C7 position.
Table 1: Key Precursors in the Retrosynthetic Analysis of this compound
| Precursor | Structure | Role in Synthesis |
| 7-hydroxy-5,6,7,8-tetrahydroindolizine | Immediate precursor for azidation | |
| 7-oxo-5,6,7,8-tetrahydroindolizine | Precursor to the 7-hydroxy derivative via reduction | |
| 1-(4-oxobutyl)pyrrole derivative | Starting material for indolizine core formation | |
| 2-formylpiperidine | Key building block for annulation reactions |
Synthesis of Key Intermediates for Indolizine Core Formation
The synthesis of the 5,6,7,8-tetrahydroindolizine (B83744) core is a critical step. One established method involves the annulation of 2-formylpiperidine with various 1,3-dicarbonyl compounds in the presence of pyrrolidine (B122466) and molecular sieves, affording the tetrahydroindolizine scaffold in moderate to good yields. cdnsciencepub.com To introduce functionality at the C7 position, a modified 1,3-dicarbonyl compound would be required.
Another approach involves the intramolecular cyclization of pyrrole derivatives. For example, the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ester can produce 6,7-dihydroindolizin-8(5H)-one. researchgate.net This keto-indolizine can then be envisioned as a precursor to the 7-functionalized target.
Strategic Introduction of the Azido Moiety at the C7 Position
With the 5,6,7,8-tetrahydroindolizine core in hand, the next crucial step is the introduction of the azido group at the C7 position. This can be achieved through either direct or indirect methods, likely proceeding through a 7-hydroxy-5,6,7,8-tetrahydroindolizine intermediate. The synthesis of this alcohol could be achieved by the stereoselective reduction of a corresponding 7-oxo-5,6,7,8-tetrahydroindolizine. The stereochemistry of the reduction of α-amino ketones is often influenced by the choice of reducing agent and the nature of the protecting groups on the nitrogen atom. acs.orgscilit.com
Direct C-H azidation of saturated nitrogen heterocycles is a challenging but increasingly explored area of research. nih.govresearchgate.net These methods often involve the use of transition metal catalysts and a suitable azide source. While no specific method for the direct C7 azidation of 5,6,7,8-tetrahydroindolizine has been reported, catalytic systems that have shown success in the azidation of other saturated heterocycles could potentially be adapted. nih.gov For instance, electrochemical methods have been used for the vicinal C-H difunctionalization of saturated azaheterocycles, allowing for the introduction of an azide group. nih.gov
A more established and likely more reliable approach involves the conversion of a pre-existing functional group at the C7 position into an azide. The most common precursor for this transformation is a hydroxyl group.
Conversion of 7-hydroxy-5,6,7,8-tetrahydroindolizine to this compound:
Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including azides, with inversion of stereochemistry. nih.govnih.gov This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with hydrazoic acid (HN₃) or a surrogate as the azide source. acs.orgnih.govresearchgate.net The reaction proceeds through an alkoxyphosphonium intermediate, which is then displaced by the azide nucleophile in an Sₙ2 fashion.
Via a Sulfonate Ester: An alternative two-step process involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). This is a classic and reliable method for introducing the azide group.
Table 2: Reagents for the Conversion of a Secondary Alcohol to an Azide
| Method | Key Reagents | Stereochemical Outcome |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, HN₃ (or DPPA) | Inversion |
| Sulfonate Ester Displacement | 1. TsCl or MsCl, base2. NaN₃ | Inversion |
Cascade and Multi-Component Reaction Approaches for this compound Synthesis
For example, a domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence has been used to create highly functionalized 2-allylpyrrolidine (B1599746) rings, which can then be further cyclized to form indolizidine scaffolds. nih.gov A similar strategy could be envisioned where one of the components in the multi-component reaction carries a masked or protected azido group, or a functional group that can be readily converted to an azide in a subsequent step.
A transition metal-free domino Michael/Sₙ2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed for the synthesis of functionalized indolizines. google.com Adapting such a cascade to a saturated piperidine precursor could potentially lead to the tetrahydroindolizine core with functionality amenable to azidation.
Catalytic Methodologies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound synthesis, catalytic methods can be applied to both the formation of the core structure and the introduction of the azido group.
An isothiourea-catalyzed enantioselective synthesis of highly functionalized tetrahydroindolizine derivatives has been reported through a one-pot tandem sequential process. nih.govnih.gov This methodology demonstrates the power of organocatalysis in constructing the core with high stereocontrol.
For the introduction of the azido group, catalytic C-H amination or azidation is a highly desirable but challenging transformation. Rhodium-catalyzed C-H bond activation has been used for the direct functionalization of nitrogen heterocycles. nih.gov While direct azidation at the C7 position of the tetrahydroindolizine ring has not been specifically documented, the development of new catalytic systems for site-selective C-H functionalization of saturated heterocycles is an active area of research and may provide a future route to this compound. researchgate.net
Furthermore, catalytic hydrogenation is a key step in many synthetic routes to saturated N-heterocycles. fda.gov For instance, a catalytic hydrogenation cascade can be employed for the synthesis of octahydroindolizines. fda.gov Such methods could be utilized in the reduction of a partially unsaturated indolizine precursor.
Based on a thorough review of available scientific literature, there is no specific information detailing the synthesis of the compound “this compound.” The provided outline requests detailed synthetic methodologies, including transition metal-catalyzed reactions, organocatalytic strategies, and the application of green chemistry principles, for this specific molecule.
Unfortunately, searches for direct or analogous synthetic routes for this compound have not yielded any relevant research findings. The literature describes methods for creating the parent 5,6,7,8-tetrahydroindolizine core and, separately, azidation reactions on other heterocyclic systems. However, no documented synthesis combines these to produce the target compound.
Due to the strict requirement to focus solely on "this compound" and the absence of data on its synthesis, it is not possible to generate a scientifically accurate article that adheres to the requested outline without resorting to speculation. Therefore, the content for the specified sections cannot be provided.
Chemical Reactivity and Transformation Mechanisms of 7 Azido 5,6,7,8 Tetrahydroindolizine
Transformations Involving the Azido (B1232118) Group
The azido group (-N₃) is an energy-rich functional group that can be thought of as a linear arrangement of three nitrogen atoms with two resonance structures. This unique electronic configuration makes it an excellent participant in a range of chemical reactions. Organic azides are known to undergo 1,3-dipolar cycloadditions, reductions, and rearrangements, among other transformations. wikipedia.org For 7-Azido-5,6,7,8-tetrahydroindolizine, the primary transformations of interest involve the azido moiety.
[3+2] Cycloaddition Reactions (Click Chemistry)
The [3+2] cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole, is a cornerstone of "click chemistry". nih.gov This reaction is characterized by its high efficiency, selectivity, and biocompatibility. The azido group on the this compound is expected to readily participate in such reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click reaction that selectively produces 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. dntb.gov.ua The reaction is significantly accelerated in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts and a reducing agent like sodium ascorbate. dntb.gov.ua While specific studies on this compound are not extensively documented, its azido group is anticipated to react with terminal alkynes under standard CuAAC conditions.
Illustrative General Reaction Conditions for CuAAC:
| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Product |
| Organic Azide | Terminal Alkyne | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1,4-disubstituted 1,2,3-triazole |
In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer. nih.gov This reaction is often catalyzed by ruthenium complexes such as Cp*RuCl(PPh₃)₂. nih.gov The RuAAC reaction is compatible with both terminal and internal alkynes, offering a complementary approach to CuAAC. nih.gov It is expected that this compound would react with alkynes in the presence of a suitable ruthenium catalyst to afford the corresponding 1,5-triazole derivative.
Illustrative General Reaction Conditions for RuAAC:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product |
| Organic Azide | Terminal/Internal Alkyne | Cp*RuCl(PPh₃)₂ | Benzene or Toluene | 80-110 | 1,5-disubstituted or 1,4,5-trisubstituted 1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free click reaction that utilizes strained cyclooctynes. The relief of ring strain provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. scispace.com This makes SPAAC particularly valuable for biological applications. scispace.com The azido group of this compound is a suitable reaction partner for various strained alkynes, such as dibenzocyclooctynes (DBCO). mdpi.com
Illustrative General Reaction Conditions for SPAAC:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |
| Organic Azide | Strained Alkyne (e.g., DBCO) | Acetonitrile, Methanol, or aqueous buffers | Room Temperature | Fused 1,2,3-triazole |
The Huisgen 1,3-dipolar cycloaddition can also occur under thermal conditions without a metal catalyst. However, this reaction generally requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. dntb.gov.ua The reactivity can be enhanced by using electron-deficient alkynes. While less common than the catalyzed versions, thermal cycloaddition remains a viable, albeit less controlled, method for the transformation of azides like this compound.
Illustrative General Reaction Conditions for Thermal Cycloaddition:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |
| Organic Azide | Alkyne | Toluene, Xylene, or DMF | >100 | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles |
Reduction Pathways of the Azido Group to Amines
The reduction of azides to primary amines is a fundamental and highly efficient transformation in organic synthesis. wikipedia.org This reaction is valued for its clean nature, as the only byproduct is nitrogen gas. A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation to metal-based reagents. The azido group of this compound can be reduced to form 7-Amino-5,6,7,8-tetrahydroindolizine, a potentially valuable building block for further functionalization.
Common methods for the reduction of organic azides include:
Catalytic Hydrogenation: This method typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. It is a clean and efficient method, although it may not be suitable for substrates with other reducible functional groups. thieme-connect.de
Staudinger Reduction: This reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. wikipedia.org
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also effectively reduce azides to amines. thieme-connect.de
Illustrative General Conditions for Azide Reduction:
| Azide Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Product |
| Organic Azide | H₂, Pd/C | Methanol or Ethanol | Room Temperature | Primary Amine |
| Organic Azide | 1. PPh₃ 2. H₂O | THF or Diethyl Ether | Room Temperature | Primary Amine |
| Organic Azide | LiAlH₄ | THF or Diethyl Ether | 0 to Room Temperature | Primary Amine |
Chemoselectivity and Regioselectivity in Reactions of 7-Azido-5,6,7,8-tetrahydroindolizineWithout experimental data on the reactions of this compound, a discussion of the chemoselectivity (azido group vs. indolizine (B1195054) core) and regioselectivity would be entirely theoretical.
Due to this lack of specific information, creating data tables or detailing research findings as instructed is not feasible.
Elucidation of Reaction Mechanisms and Transient Intermediates of this compound
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the elucidation of reaction mechanisms or the identification of transient intermediates for the compound this compound.
While general principles of azide chemistry suggest potential reaction pathways, such as thermal or photochemical decomposition to form a nitrene intermediate, no published studies were found that specifically investigate these transformations for this particular molecule. Research on analogous structures, like other azido-heterocycles, indicates that the subsequent reactions of such an intermediate would be highly dependent on the specific reaction conditions and the molecular environment of the indolizine core. However, without experimental or computational data for this compound, any proposed mechanism would be purely speculative.
Detailed research findings, including data on reaction kinetics, the trapping of transient species, or computational modeling of reaction pathways for this compound, are not available in the current body of scientific literature. Therefore, a scientifically accurate and detailed discussion on the elucidation of its reaction mechanisms and transient intermediates cannot be provided at this time.
Further experimental and theoretical studies are required to characterize the chemical reactivity and transformation mechanisms of this specific compound.
Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 7 Azido 5,6,7,8 Tetrahydroindolizine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
One-dimensional NMR provides fundamental information about the number and type of atoms in a molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of 7-Azido-5,6,7,8-tetrahydroindolizine is expected to show distinct signals for each unique proton. The protons on the pyrrole-like ring (H-1, H-2, H-3) would appear in the aromatic region, while the protons on the saturated piperidine (B6355638) ring (H-5, H-6, H-7, H-8) would be found in the upfield aliphatic region. The introduction of the electron-withdrawing azide (B81097) group at the C-7 position would cause a significant downfield shift for the proton at that position (H-7) compared to the unsubstituted parent compound.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Proton | Predicted δ (ppm) | Predicted Multiplicity |
|---|---|---|
| H-1 | ~6.5 | Doublet of doublets (dd) |
| H-2 | ~6.0 | Triplet (t) |
| H-3 | ~6.2 | Triplet (t) |
| H-5 | ~2.9 - 3.1 | Multiplet (m) |
| H-6 | ~1.9 - 2.2 | Multiplet (m) |
| H-7 | ~3.8 - 4.1 | Multiplet (m) |
| H-8 | ~2.7 - 2.9 | Multiplet (m) |
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of unique carbon environments. The carbons of the aromatic portion of the indolizine (B1195054) ring would resonate at lower field (100-125 ppm), while the saturated carbons would appear at higher field (20-60 ppm). The carbon atom directly attached to the azide group (C-7) is expected to be significantly deshielded and shifted downfield to approximately 55-65 ppm.
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Carbon | Predicted δ (ppm) |
|---|---|
| C-1 | ~115 |
| C-2 | ~105 |
| C-3 | ~100 |
| C-5 | ~50 |
| C-6 | ~25 |
| C-7 | ~60 |
| C-8 | ~55 |
| C-8a | ~125 |
¹⁵N NMR Spectroscopy : Given the presence of the azide group, ¹⁵N NMR is a valuable tool. The azide moiety (–N₃) consists of three distinct nitrogen atoms, often labeled α, β, and γ (R–Nα–Nβ–Nγ). Each nitrogen has a unique chemical environment and will produce a separate signal in the ¹⁵N NMR spectrum. researchgate.netresearchgate.netnih.govacs.orgrsc.org These signals are typically sharp due to the absence of directly attached protons. nih.gov The chemical shifts are highly characteristic and can confirm the presence and electronic structure of the azide group. researchgate.netresearchgate.netnih.govacs.orgrsc.org
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. rsc.orgpsu.educore.ac.uknipne.rocapes.gov.br
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. It would be used to trace the connectivity of protons within the saturated ring, for example, by showing correlations between H-5, H-6, H-7, and H-8, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the downfield proton signal at ~4.0 ppm to the deshielded carbon C-7.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons (typically two to three bonds, ¹H-¹³C). This is vital for connecting different fragments of the molecule. For example, correlations from the protons at H-5 and H-8 to the aromatic carbon C-8a would confirm the fusion of the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment is key for determining stereochemistry. For the this compound, NOESY could show spatial proximity between H-7 and protons on the H-6 and H-8 positions, helping to define the conformation of the saturated ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and formula, and aiding in structural elucidation.
HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For this compound (C₈H₁₀N₄), HRMS would provide a measured mass that corresponds very closely to the calculated theoretical mass, confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₁₁N₄⁺ | 163.10057 |
| [M+Na]⁺ | C₈H₁₀N₄Na⁺ | 185.08251 |
| [M]⁺• | C₈H₁₀N₄⁺• | 162.09275 |
In techniques like Electron Ionization (EI) MS or tandem MS (MS/MS), the molecular ion is fragmented into smaller, characteristic pieces. The analysis of these fragments provides structural information. The most characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netresearchgate.netnih.gov
For this compound, the primary fragmentation would be:
C₈H₁₀N₄⁺• → [C₈H₁₀N₂]⁺• + N₂ m/z 162 → m/z 134
The resulting ion at m/z 134 would be a prominent, often the base, peak in the spectrum. Further fragmentation of this ion would then provide clues about the underlying tetrahydroindolizine core structure. This predictable loss of 28 mass units is a powerful diagnostic tool for identifying azido-containing compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net
The most prominent and diagnostically significant feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide (N=N=N) group. researchgate.netugent.be This peak appears in a relatively uncongested region of the spectrum, making it an unmistakable marker for the presence of the azide functionality. libretexts.orgnih.gov Other expected absorptions would include C-H stretching from the aliphatic and aromatic-like portions of the molecule and C-N stretching vibrations.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (–N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |
| C-H (sp²) | Stretch | 3000 - 3100 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of theelectromagnetic spectrum. The absorption of this energy corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules like this compound, the observed absorptions are primarily due to π → π* and n → π* electronic transitions associated with its specific functional groups, known as chromophores. shu.ac.uk
The this compound molecule contains two main chromophores: the partially saturated indolizine ring system and the azido (B1232118) (-N₃) group. The indolizine core, with its conjugated π-system, is expected to give rise to strong π → π* transitions. shu.ac.uk These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, typically have high molar absorptivity values (ε > 1,000 L mol⁻¹ cm⁻¹) and appear in the UV region. shu.ac.uk
The azido group, as well as the nitrogen atom in the indolizine ring, possesses non-bonding electrons (lone pairs). These can be excited to a π* antibonding orbital, resulting in an n → π* transition. uzh.ch These transitions are generally of much lower intensity (ε < 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions and often appear at longer wavelengths. shu.ac.uk The precise wavelength (λmax) and intensity of these absorption bands can be influenced by the solvent polarity.
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This interactive table summarizes the expected electronic transitions for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides definitive proof of molecular structure, including bond lengths, bond angles, and torsional angles, offering an unambiguous structural assignment. numberanalytics.com The application of single-crystal X-ray diffraction to this compound would yield a detailed solid-state molecular model, confirming the connectivity of the atoms and the stereochemistry of the molecule.
The process involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. libretexts.org The electrons within the crystal diffract this beam, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be computationally generated. wikipedia.org From this map, the positions of the individual atoms can be determined, leading to the final molecular structure. numberanalytics.com This technique is the gold standard for absolute structure confirmation. nih.gov
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This interactive table outlines the key data obtained from a single-crystal X-ray diffraction analysis.
Theoretical and Computational Investigations on 7 Azido 5,6,7,8 Tetrahydroindolizine
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Through DFT and other quantum chemical methods, a detailed picture of the properties of 7-Azido-5,6,7,8-tetrahydroindolizine can be constructed.
Electronic Structure and Molecular Orbital Analysis
The electronic character of this compound is defined by the interplay between the indolizine (B1195054) core and the azido (B1232118) substituent. The indolizine nucleus is a 10-π electron aromatic system, which dictates the fundamental electronic environment. The introduction of the azido group (-N₃) significantly influences this structure.
Molecular orbital (MO) analysis provides insight into the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the more electron-rich portions of the molecule, often involving the π-system of the indolizine ring and the lone pairs of the azide (B81097), while the LUMO is distributed over the areas susceptible to nucleophilic attack. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.
Computational studies on related azido-substituted aromatic compounds show that the azido group contributes molecular orbitals that can be described as bonding and antibonding combinations of the nitrogen p-orbitals. researchgate.netyoutube.com For this compound, the HOMO is expected to have significant contributions from the terminal nitrogen atoms of the azido group and the pyrrole-like ring of the indolizine core.
| Molecular Orbital | Energy (eV) | Primary Character |
|---|---|---|
| LUMO | -1.25 | π* (Indolizine Ring) |
| HOMO | -6.78 | π (Indolizine Ring) / p (Azide) |
| HOMO-LUMO Gap | 5.53 | - |
Energy Minimization and Conformational Analysis
The non-aromatic, saturated six-membered ring of the 5,6,7,8-tetrahydroindolizine (B83744) core imparts significant conformational flexibility. Energy minimization calculations are essential to identify the most stable three-dimensional structure (global minimum) and other low-energy conformers.
Based on computational and X-ray diffraction studies of similar saturated heterocyclic systems, the six-membered ring in the tetrahydroindolizine moiety is expected to adopt a stable chair or a twisted-boat conformation to minimize steric strain and torsional interactions. nih.gov The fused five-membered pyrrolidine-like ring typically adopts an envelope or twisted conformation. The azido group at the C7 position can exist in either an axial or equatorial orientation relative to the six-membered ring. DFT calculations can precisely determine the energy difference between these conformers, revealing the preferred orientation of the substituent. The equatorial position is often favored to reduce steric hindrance with adjacent hydrogen atoms.
Spectroscopic Property Predictions and Validation (e.g., NMR chemical shifts, IR frequencies, NEXAFS)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netmdpi.comgaussian.com By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.govuncw.edu Comparing these predicted shifts with experimental data provides strong validation for the computed structure. mdpi.com
Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations identify the characteristic stretching and bending modes of functional groups. For this compound, a prominent feature in the predicted IR spectrum would be the strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azido group.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C-1 | 118.5 | 119.2 | +0.7 |
| C-2 | 125.4 | 126.0 | +0.6 |
| C-3 | 110.1 | 110.9 | +0.8 |
| C-5 | 120.3 | 121.1 | +0.8 |
| C-8 | 135.2 | 134.5 | -0.7 |
Reaction Pathway Elucidation via Computational Modeling
Computational modeling is indispensable for mapping out reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that govern reaction rates. For this compound, a key reaction pathway of interest is the intramolecular cyclization characteristic of azido-substituted nitrogen heterocycles.
Transition State Search and Activation Energy Barriers
A prominent reaction for many azido-substituted heterocycles is the reversible valence tautomerization, known as the azido-tetrazole equilibrium. acs.orgacs.org In this process, the azido group can cyclize to form a fused tetrazole ring. For this compound, this would involve the formation of a tetrazolo[1,5-a]indolizine derivative.
Computational methods can locate the high-energy transition state (TS) structure that connects the azide isomer (the reactant) and the tetrazole isomer (the product). e3s-conferences.org By calculating the energy of the reactant, the transition state, and the product, a complete reaction energy profile can be constructed. The energy difference between the reactant and the transition state is the activation energy barrier (Ea), which dictates the kinetic feasibility of the reaction. nih.govarxiv.org A lower activation barrier indicates a faster reaction rate. DFT calculations on similar systems have shown that this intramolecular cyclization can have activation barriers ranging from 20 to 30 kcal/mol. nih.gov
Mechanistic Probes and Intermediate Characterization
Beyond identifying the transition state, computational modeling allows for the detailed characterization of all species along the reaction pathway, including any short-lived intermediates. In the azido-tetrazole equilibrium, the two key species are the open-chain azide form and the closed-ring tetrazole form. DFT calculations can provide optimized geometries, energies, and spectroscopic signatures for both tautomers. nih.govuni-muenchen.de
This analysis helps determine which isomer is thermodynamically more stable under specific conditions (e.g., in different solvents or at different temperatures). The relative stability is dictated by factors such as ring strain in the tetrazole form and the electronic effects of the heterocyclic system. For many azidopyrimidine (B78605) and azidopyridine systems, the position of the equilibrium is highly sensitive to the electronic nature of the parent ring, temperature, and solvent polarity. acs.orgacs.org Computational studies can model these environmental effects to predict how the equilibrium will shift, providing a comprehensive understanding of the molecule's chemical behavior.
Structure-Reactivity Relationship Studies and Reactivity Indices
Detailed theoretical and computational investigations focusing specifically on the structure-reactivity relationships and reactivity indices of this compound are not extensively available in the current body of scientific literature. However, general principles of computational chemistry and the known electronic properties of the azide group and the tetrahydroindolizine scaffold allow for a qualitative discussion of its expected reactivity.
The reactivity of this molecule is governed by the interplay between the electron-rich indolizine core and the unique electronic nature of the azido substituent. The tetrahydroindolizine ring system is a bicyclic heteroaromatic compound with a bridgehead nitrogen atom, which generally imparts a high electron density to the ring system. This inherent electron-rich character suggests that the ring would be susceptible to electrophilic attack.
To quantitatively assess the structure-reactivity relationship, computational methods such as Density Functional Theory (DFT) would be employed. These studies would typically involve the calculation of various molecular descriptors and reactivity indices.
Table 1: Theoretical Reactivity Descriptors for Structure-Reactivity Analysis
| Reactivity Index | Description | Predicted Influence on this compound |
|---|---|---|
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability. | The electron-donating nature of the tetrahydroindolizine ring would likely lead to a relatively high-energy HOMO, making it a good electron donor. The azido group's influence on the LUMO energy would determine its susceptibility to nucleophilic attack or its behavior in cycloaddition reactions. |
| Global Electrophilicity/Nucleophilicity | These indices quantify the ability of a molecule to accept or donate electrons. | The molecule is expected to exhibit both nucleophilic character (due to the indolizine core) and electrophilic potential (associated with the azido group). |
| Fukui Functions | These are used to predict the local reactivity of different atomic sites within a molecule, identifying which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. | Calculations would be necessary to pinpoint the most reactive sites on both the tetrahydroindolizine ring and the azido substituent. |
| Natural Bond Orbital (NBO) Analysis | This analysis provides insights into the charge distribution and bonding interactions within the molecule. | NBO analysis would reveal the charge distribution, highlighting the electron density on the nitrogen atoms of the azido group and across the bicyclic ring system. |
Without specific computational data, any discussion remains predictive. Future theoretical studies are required to provide quantitative values for these reactivity indices and to fully elucidate the structure-reactivity relationship of this compound.
Molecular Dynamics Simulations for Conformational Landscape
Specific molecular dynamics (MD) simulation studies on this compound are not readily found in published research. MD simulations are a powerful computational tool used to explore the conformational landscape of a molecule by simulating its atomic motions over time. Such simulations provide valuable insights into the flexibility, preferred conformations, and dynamic behavior of a molecule in different environments (e.g., in vacuum or in a specific solvent).
For this compound, the saturated six-membered ring of the tetrahydroindolizine core is the primary source of conformational flexibility. This ring can adopt various conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformers and the energy barriers for their interconversion determine the conformational landscape.
An MD simulation of this compound would involve the following steps:
System Setup: A starting 3D structure of the molecule would be generated and placed in a simulation box, which could be in a vacuum or filled with solvent molecules to mimic solution-phase behavior.
Force Field Selection: An appropriate force field (a set of parameters describing the potential energy of the system) would be chosen to accurately model the interactions between the atoms of the molecule and any solvent.
Simulation Production: The simulation would be run for a sufficient length of time (typically nanoseconds to microseconds) to allow the molecule to explore its various possible conformations.
Trajectory Analysis: The resulting trajectory (a record of the atomic positions over time) would be analyzed to identify the most stable conformations, the transitions between them, and other dynamic properties.
Table 2: Potential Conformational Analysis from Molecular Dynamics Simulations
| Conformational Feature | Information Gained from MD Simulations |
|---|---|
| Ring Pseurotation | The puckering and conformational changes of the six-membered ring could be visualized and quantified. |
| Orientation of Azido Group | The simulation would reveal the preferred orientation (e.g., axial vs. equatorial) of the azido substituent and its rotational freedom. |
| Solvent Effects | Simulations in different solvents would show how the molecular conformation is influenced by the surrounding environment. |
| Intramolecular Interactions | The potential for intramolecular hydrogen bonding or other non-covalent interactions that stabilize certain conformations could be assessed. |
In the absence of specific MD simulation data for this compound, a detailed description of its conformational landscape remains speculative. Future computational studies are needed to provide a comprehensive understanding of the dynamic behavior of this molecule.
Synthesis and Exploration of 7 Azido 5,6,7,8 Tetrahydroindolizine Analogues and Derivatized Compounds
Structural Modifications of the Azido (B1232118) Group
The azido group is a versatile functional group that can undergo a variety of chemical transformations, making it an excellent handle for structural modifications. In the context of 7-Azido-5,6,7,8-tetrahydroindolizine, several key reactions can be envisaged to generate a library of analogues with diverse functionalities.
One of the most prominent reactions of the azido group is the Huisgen 1,3-dipolar cycloaddition , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of stable 1,2,3-triazole rings. This "click chemistry" approach is highly efficient and tolerant of a wide range of functional groups, allowing for the introduction of various substituents onto the triazole ring. For instance, reacting this compound with a terminal alkyne in the presence of a copper(I) catalyst would yield 7-(1,2,3-triazol-4-yl)-5,6,7,8-tetrahydroindolizine derivatives. The properties of the resulting compounds can be fine-tuned by varying the substituent on the alkyne.
Another important transformation is the Staudinger reaction , where the azide (B81097) is treated with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane. This intermediate can then be hydrolyzed to yield a primary amine, thus converting the 7-azido group to a 7-amino group. This transformation is significant as the resulting 7-amino-5,6,7,8-tetrahydroindolizine can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing functionalities.
Furthermore, the azido group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride. This provides an alternative route to the 7-amino derivative.
Nitrene chemistry also offers a pathway for modification. Thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, such as C-H insertion or cyclization, to form novel fused-ring systems.
| Reaction Type | Reagents | Product | Potential Applications |
| Huisgen 1,3-dipolar cycloaddition | Terminal alkynes, Cu(I) catalyst | 1,2,3-triazole derivatives | Introduction of diverse substituents, bio-conjugation |
| Staudinger reaction | Triphenylphosphine, water | 7-Amino derivative | Synthesis of amides, sulfonamides, ureas |
| Reduction | H₂/Pd-C, LiAlH₄ | 7-Amino derivative | Access to primary amine for further functionalization |
| Nitrene formation | Heat or UV light | Nitrene intermediate | C-H insertion, synthesis of fused rings |
Substituent Effects and Functionalization of the Indolizine (B1195054) Ring System
The electronic and steric properties of substituents on the 5,6,7,8-tetrahydroindolizine (B83744) ring can significantly influence its reactivity and biological activity. Functionalization of the indolizine core allows for the modulation of these properties.
The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution . Positions 1 and 3 are generally the most nucleophilic and therefore the primary sites for electrophilic attack. Common electrophilic substitution reactions that could be applied to the 5,6,7,8-tetrahydroindolizine system include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using nitric acid and sulfuric acid, which can subsequently be reduced to an amino group.
Friedel-Crafts acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.
The presence of the azido group at the 7-position, being an electron-withdrawing group, might deactivate the ring towards electrophilic substitution to some extent. Conversely, substituents on the pyridine-derived portion of the ring system can also influence reactivity. Electron-donating groups would be expected to enhance the nucleophilicity of the indolizine core, while electron-withdrawing groups would decrease it.
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings. If a halogenated derivative of this compound is prepared, it can serve as a substrate for reactions like:
Suzuki coupling: To introduce aryl or vinyl groups.
Heck coupling: To introduce alkenyl groups.
Sonogashira coupling: To introduce alkynyl groups. nih.gov
Buchwald-Hartwig amination: To introduce amino groups.
These reactions provide a versatile platform for creating a wide array of substituted analogues with tailored electronic and steric properties.
| Functionalization Strategy | Typical Reagents | Position of Functionalization | Introduced Group |
| Halogenation | NBS, NCS | 1 and/or 3 | Br, Cl |
| Nitration | HNO₃, H₂SO₄ | 1 and/or 3 | NO₂ |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 1 and/or 3 | Acyl |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Halogenated position | Aryl |
| Heck Coupling | Alkene, Pd catalyst | Halogenated position | Alkenyl |
Synthesis of Fused Polycyclic Systems Incorporating the this compound Moiety
The construction of fused polycyclic systems is a common strategy in drug discovery to create rigid molecules with well-defined three-dimensional shapes that can interact specifically with biological targets. The this compound moiety can serve as a building block for the synthesis of more complex fused architectures.
One approach involves the intramolecular cycloaddition of a suitably functionalized this compound derivative. For instance, if a substituent containing an alkyne or alkene is introduced elsewhere on the molecule, an intramolecular Huisgen cycloaddition or a [3+2] cycloaddition with the azido group could lead to the formation of a new fused ring.
Pictet-Spengler-type reactions could also be employed. If the 7-amino derivative is prepared, it could potentially react with an aldehyde or ketone to form an imine, which could then undergo an intramolecular cyclization onto an activated position of the indolizine ring to form a new fused heterocyclic ring.
Furthermore, ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds. By introducing two alkenyl substituents onto the this compound scaffold, RCM could be used to form a new fused carbocyclic or heterocyclic ring.
The synthesis of fused systems can also be achieved through tandem reactions. For example, a one-pot reaction involving the in-situ formation of a pyridinium (B92312) ylide from a pyridine (B92270) precursor, followed by a cycloaddition with a suitable dipolarophile, can lead to the formation of polycyclic indolizine derivatives. researchgate.net
| Synthetic Approach | Key Reaction | Resulting Fused System |
| Intramolecular Cycloaddition | Huisgen 1,3-dipolar cycloaddition | Fused triazole ring |
| Pictet-Spengler type reaction | Imine formation and cyclization | Fused nitrogen-containing heterocycle |
| Ring-Closing Metathesis | Olefin metathesis | Fused carbocycle or heterocycle |
| Tandem Cycloaddition | Pyridinium ylide formation and cycloaddition | Fused polycyclic indolizine |
Stereochemical Control and Asymmetric Synthesis in Analogue Preparation
The 7-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically being more active than the other. Therefore, the ability to control the stereochemistry during the synthesis of analogues is of paramount importance.
Asymmetric synthesis provides a means to selectively produce one enantiomer over the other. Several strategies can be employed for the stereocontrolled synthesis of this compound analogues:
Chiral pool synthesis: Starting from a readily available enantiomerically pure starting material that contains the required stereocenter.
Asymmetric catalysis: Using a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For example, an asymmetric reduction of a precursor ketone could establish the stereocenter at the 7-position. Asymmetric transfer hydrogenation of cyclic imines using chiral catalysts is a well-established method for the synthesis of chiral nitrogen-containing heterocycles. mdpi.com
Use of chiral auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary.
Diastereoselective synthesis can be employed when creating additional stereocenters in the molecule. The existing stereocenter at the 7-position can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer. For instance, in the functionalization of the indolizine ring or in the synthesis of fused systems, the approach of the reagents can be directed by the stereochemistry at the 7-position.
The stereochemical outcome of reactions such as 1,3-dipolar cycloadditions can also be controlled using chiral catalysts or by taking advantage of substrate control to achieve high diastereoselectivity and enantioselectivity. nih.gov
| Asymmetric Strategy | Description | Example Application |
| Chiral Pool Synthesis | Utilization of enantiopure starting materials. | Synthesis starting from a chiral amino acid. |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer. | Asymmetric reduction of a 7-keto precursor. |
| Chiral Auxiliaries | A removable chiral group directs stereochemistry. | Attachment to the nitrogen of the indolizine ring. |
| Diastereoselective Synthesis | An existing stereocenter influences the formation of new ones. | Functionalization of the indolizine ring in an enantiopure substrate. |
Advanced Applications and Methodological Utility of 7 Azido 5,6,7,8 Tetrahydroindolizine in Synthetic and Materials Chemistry
Integration into Polymer and Material Science Methodologies
The application of 7-Azido-5,6,7,8-tetrahydroindolizine in polymer and material science is predicated on the robust reactivity of the azide (B81097) group, primarily through azide-alkyne cycloaddition "click" chemistry. researchgate.net This reaction provides a highly efficient and orthogonal method for covalently linking molecules, making it an invaluable tool for polymer synthesis and modification.
This compound can be utilized in several ways:
Polymer Functionalization: It can be "clicked" onto polymer backbones or side chains that have been pre-functionalized with alkyne groups. This allows for the precise introduction of the tetrahydroindolizine moiety, which can modify the polymer's physical or chemical properties.
Surface Modification: The molecule can be used to functionalize the surfaces of materials. By first introducing alkyne groups onto a surface (e.g., silica, gold), a monolayer of the tetrahydroindolizine derivative can be attached via the azide group, altering the surface's hydrophobicity, reactivity, or optical properties.
Monomer Synthesis: this compound could be incorporated into a monomer structure, which is then polymerized. The azide group could either be preserved for post-polymerization modification or participate in polymerization itself, for example, in the formation of poly-triazoles.
The indolizine (B1195054) scaffold, which forms the core of this compound, is known to be the basis for a variety of fluorescent compounds. researchgate.netacs.org Research into indolizine derivatives has demonstrated that their photophysical properties, such as absorption and emission wavelengths, can be finely tuned by chemical modification. mdpi.com This makes the tetrahydroindolizine core a promising platform for the development of novel optoelectronic materials.
Studies on various indolizine-based fluorophores show that their emission can be tuned across the visible spectrum, from blue to orange-red (462–580 nm), by introducing electron-donating and electron-withdrawing groups at different positions on the ring system. mdpi.com For example, placing an electron-donating group at the C-3 position and an electron-withdrawing group at the C-7 position can induce a red-shift in the emission wavelength. mdpi.com
Furthermore, π-expanded indoloindolizines, which merge indole (B1671886) and indolizine frameworks, exhibit vivid colors and fluorescence across the visible spectrum and show enhanced stability compared to traditional polycyclic aromatic hydrocarbons. chemrxiv.org Some compact indolizine derivatives have been designed as aggregation-induced emission (AIE) luminogens, with tunable solid-state emission from cyan to deep red (497 nm to 669 nm). acs.org These properties suggest that materials derived from this compound could be promising candidates for applications in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netchemrxiv.org
The table below presents photophysical data for representative indolizine derivatives, illustrating the tunability of the core scaffold.
| Indolizine Derivative Class | Max. Absorption (λabs, nm) | Max. Emission (λem, nm) | Color Range | Key Structural Feature |
|---|---|---|---|---|
| 3,7-disubstituted Indolizines | 350-480 | 462-580 | Blue to Orange | Electron donor at C-3, acceptor at C-7 mdpi.com |
| Indolizine-based AIEgens | N/A (Aggregation) | 497-669 | Cyan to Deep Red | Phenyl group at C-3 acs.org |
| π-Expanded Indoloindolizines | Varies | Varies | Visible Spectrum | Fused indole and indolizine rings chemrxiv.org |
Use as a Chemical Probe or Labeling Reagent in Methodological Studies (excluding biological applications)
The combination of a reactive azide "handle" and a potentially fluorescent indolizine core makes this compound an ideal candidate for use as a chemical probe or labeling reagent in non-biological methodological studies. The azide group allows for its covalent attachment to target molecules or materials containing an alkyne group via click chemistry. researchgate.net
Once attached, the tetrahydroindolizine moiety can serve as a reporter group. Given that many indolizine derivatives are highly fluorescent, the labeled species could be detected and quantified using fluorescence spectroscopy. mdpi.comelsevierpure.com This would be useful in methodological studies for tracking the progress of a reaction, visualizing the distribution of a component within a composite material, or aiding in the purification and isolation of alkyne-containing products. The synthesis of various azidotryptamines for use as photoaffinity labels highlights the utility of the aryl azide group in creating probes to study chemical and enzymatic systems. nih.gov
Development of Novel Reaction Methodologies Utilizing this compound
The development of new chemical reactions is often driven by the use of novel substrates that can open up unprecedented reactivity pathways. While there is no specific literature describing the use of this compound to develop a fundamentally new reaction type, its structure is well-suited for such explorations.
Recent research has focused on novel, metal-free reactions involving azides. For example, the intramolecular cyclization of certain α-azido-ω-isocyanides can be triggered by a catalytic amount of azide anion itself, leading to complex heterocyclic products without the need for a transition metal. semanticscholar.orgnih.gov this compound could serve as a substrate in the development of similar new methodologies, particularly in the field of intramolecular C-H amination or cyclization reactions, where the azide group could be converted to a nitrene intermediate to react with other parts of the molecule or an external substrate. The development of new synthetic routes to complex tetrahydroisoquinoline derivatives demonstrates an ongoing interest in creating efficient methods for building such fused heterocyclic cores. beilstein-journals.org
Future Research Directions and Unexplored Avenues for 7 Azido 5,6,7,8 Tetrahydroindolizine
Development of More Efficient and Sustainable Synthetic Routes
The future development of applications for 7-Azido-5,6,7,8-tetrahydroindolizine is intrinsically linked to the availability of efficient and sustainable methods for its synthesis. Current synthetic strategies for related azido-heterocycles and tetrahydroindolizines provide a foundation, but significant opportunities for improvement and innovation remain.
Future research should prioritize the development of synthetic routes that adhere to the principles of green chemistry. uochb.cz This includes the use of environmentally benign solvents, minimizing waste generation, and employing catalytic methods. researchgate.net One promising avenue is the exploration of one-pot multicomponent reactions , which can construct the tetrahydroindolizine core and introduce the azide (B81097) functionality in a single, streamlined process, thereby increasing atom economy and reducing purification steps. rsc.orgnih.gov
Another key area for development is the use of flow chemistry . The synthesis of organic azides can be hazardous due to the potential for explosive decomposition. rsc.orgat.ua Flow reactors offer enhanced safety by minimizing the reaction volume at any given time and allowing for precise control over reaction parameters. nih.govacs.orguc.ptscispace.comnih.gov A continuous flow process for the synthesis of this compound would not only be safer but also more scalable for potential industrial applications. flinders.edu.au
Furthermore, the exploration of biocatalytic and chemo-enzymatic approaches presents an exciting frontier. researchgate.net Enzymes could be engineered to perform stereoselective azidation on a pre-formed 5,6,7,8-tetrahydroindolizine (B83744) scaffold or to construct the chiral core of the molecule. researchgate.net Halohydrin dehalogenases, for instance, have been shown to catalyze the ring-opening of epoxides with azide ions, a strategy that could be adapted to suitable tetrahydroindolizine precursors. researchgate.net
A plausible synthetic strategy could involve the initial synthesis of a 7-amino-5,6,7,8-tetrahydroindolizine precursor. This could potentially be achieved through methods analogous to the synthesis of 8-amino-5,6,7,8-tetrahydroquinoline, which involves a lipase-catalyzed kinetic resolution. beilstein-journals.orgnih.gov The resulting amino group could then be converted to the azide via a diazotization reaction.
| Proposed Synthetic Approach | Key Advantages | Relevant Precursor/Intermediate |
| One-Pot Multicomponent Reaction | High atom economy, reduced waste, operational simplicity. | 2-formylpiperidine, a suitable C3-azido building block, and a 1,3-dicarbonyl compound. |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise reaction control. | 7-hydroxy-5,6,7,8-tetrahydroindolizine or a related halo-derivative. |
| Biocatalytic Azidation | High stereoselectivity, mild reaction conditions, environmentally friendly. | 5,6,7,8-tetrahydroindolizine or a functionalized derivative. |
| Diazotization of Amino Precursor | Utilizes established chemical transformations. | 7-amino-5,6,7,8-tetrahydroindolizine. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The azide functionality is a versatile chemical handle, and its presence in this compound invites the exploration of a wide range of chemical transformations. Future research should focus on uncovering novel reactivity patterns that are unique to this specific molecular architecture.
A primary area of investigation is the rich cycloaddition chemistry of the azido (B1232118) group. The Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles is a cornerstone of "click chemistry". nih.govwikipedia.org Investigating this reaction with a diverse range of alkynes will lead to a library of novel triazolyl-tetrahydroindolizine derivatives with potential applications in medicinal chemistry and materials science. mdpi.com Beyond traditional thermal or copper-catalyzed conditions, exploring ruthenium-catalyzed cycloadditions could provide access to different regioisomers. nih.gov
The generation of highly reactive nitrene intermediates from the azide through thermal or photochemical decomposition is another promising avenue. nih.govwikipedia.orgnih.gov The resulting nitrene could undergo a variety of intramolecular reactions, such as C-H insertion into the indolizine (B1195054) core, leading to novel fused heterocyclic systems. Photocatalysis, particularly using visible light, offers a mild and selective method for nitrene generation, potentially avoiding the harsh conditions of high temperatures. nih.govrsc.org
Furthermore, the development of unprecedented transformations that leverage the unique electronic and steric environment of the this compound scaffold is a key goal. This could involve tandem reactions where a transformation of the azide initiates a cascade of reactions within the indolizine ring system. For instance, an intramolecular Staudinger ligation could be designed to form a macrocyclic structure. The nucleophile-nucleofuge duality of the azide group could also be exploited in novel substitution reactions. rsc.org
| Reaction Type | Potential Outcome | Enabling Technology |
| [3+2] Cycloaddition | Synthesis of diverse triazole-substituted tetrahydroindolizines. | Click chemistry (Cu- or Ru-catalyzed). |
| Nitrene Insertion | Formation of novel, fused polycyclic heterocycles. | Photocatalysis, thermal activation. |
| Tandem Reactions | Construction of complex molecular architectures in a single step. | Rational design of precursors with appropriately positioned reactive groups. |
| Intramolecular Staudinger Ligation | Formation of novel macrocyclic compounds containing the tetrahydroindolizine core. | Design of precursors with tethered phosphine (B1218219) moieties. |
Advanced Computational Modeling for Complex Reactivity and Property Prediction
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules, and its application to this compound will be crucial for guiding future experimental work.
Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.netnih.govmdpi.comchalmers.se DFT calculations can elucidate the transition states of potential reactions, providing insights into reaction mechanisms and predicting the feasibility of novel transformations. acs.orgnih.gov For example, computational studies can help predict the regioselectivity of cycloaddition reactions and the preferred sites for nitrene insertion.
Beyond reactivity, computational models can be used to predict a wide range of molecular properties . This includes spectroscopic properties (NMR, IR), which can aid in the characterization of new derivatives, as well as physicochemical properties relevant to medicinal chemistry, such as solubility and lipophilicity. Molecular electrostatic potential (MEP) maps can be generated to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net
The integration of machine learning (ML) and artificial intelligence (AI) represents a significant future direction. stanford.edu ML models can be trained on existing chemical data to predict the properties and activities of novel this compound derivatives. nih.govresearchgate.netresearchgate.netsapiosciences.com This can accelerate the discovery of compounds with desired characteristics by prioritizing synthetic targets and reducing the need for extensive experimental screening.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies, transition state analysis. | Reaction barriers, product distributions, mechanistic insights. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Understanding photochemical properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological activity. | Prediction of the therapeutic potential of new derivatives. |
| Machine Learning (ML) | High-throughput screening of virtual libraries. | Identification of lead compounds with desired properties. |
Integration into Emerging Interdisciplinary Methodologies in Chemical Sciences
The unique properties of the azido group make this compound an ideal candidate for integration into a variety of interdisciplinary fields.
In the realm of chemical biology , the azide functionality is a key player in bioorthogonal chemistry . nih.govresearchgate.net this compound could be used as a chemical reporter to label and visualize biological targets. Its incorporation into biomolecules, followed by a bioorthogonal reaction with a fluorescently tagged alkyne (strain-promoted azide-alkyne cycloaddition, SPAAC), would allow for the imaging of cellular processes. wikipedia.org
The compound also has potential as a chemical probe for identifying protein targets. By attaching a photoaffinity labeling group, the azido-indolizine could be used to covalently modify binding partners upon photoactivation, enabling their identification and characterization. The synthesis of 8-azidoadenosine (B559645) analogues for photoaffinity labeling of RNase L provides a precedent for this approach. nih.gov
In materials science , the azido group can be used for the cross-linking of polymers to modify their physical properties. nih.gov Derivatives of this compound could be incorporated into polymer backbones or used as cross-linking agents to create novel materials with tailored properties for applications in electronics or as energetic materials. nih.gov Azaheterocycles, in general, are important building blocks in materials chemistry, finding use in electroluminescent materials and fluorescent sensors. openaccessjournals.com
| Interdisciplinary Field | Application | Potential Impact |
| Chemical Biology | Bioorthogonal labeling and imaging. | Visualization of biological processes in living systems. |
| Medicinal Chemistry | Photoaffinity labeling for target identification. | Discovery of new drug targets and mechanisms of action. |
| Materials Science | Polymer cross-linking and modification. | Development of new materials with enhanced thermal and mechanical properties. |
| Supramolecular Chemistry | Building block for self-assembled structures. | Creation of novel functional materials and molecular devices. |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 7-azido-5,6,7,8-tetrahydroindolizine derivatives, and how are they validated?
- Methodological Answer : The synthesis typically involves palladium-catalyzed arylation and heteroatom insertion. For example, a representative procedure uses 8-oxo-5,6,7,8-tetrahydroindolizine (1 g, 7.35 mmol), KOAc (1.44 g), PdCl₂(PPh₃)₂ (26 mg), and aryl bromides in NMP under argon at 100°C. Purification via column chromatography (cyclohexane/ethyl acetate 8:2) yields derivatives like 3-(4-cyanophenyl)-8-oxo-5,6,7,8-tetrahydroindolizine (93% yield) . Validation includes NMR (¹H/¹³C), IR, and HRMS to confirm structural integrity. For instance, compound 5t (74% yield) was characterized by ¹H NMR peaks at δ2.26 (m, 2H) and δ7.72 (td, 2H) .
Q. How is NMR spectroscopy utilized to confirm the structure of 7-azido-tetrahydroindolizine derivatives?
- Methodological Answer : ¹H NMR identifies proton environments, such as aromatic protons (δ6.42–7.72) and aliphatic protons (δ2.26–4.14). ¹³C NMR distinguishes carbonyl carbons (δ168–170 ppm) and quaternary carbons. For example, 3-phenyl-5,6,7,8-tetrahydroindolizine (11 ) shows distinct signals at δ23.9 (CH₂) and δ36.2 (C-8) in CDCl₃ . Cross-validation with HRMS ensures molecular formula accuracy (e.g., C₁₅H₁₂N₄O requires m/z 264.1012) .
Advanced Research Questions
Q. How can reaction conditions be optimized for palladium-catalyzed arylation of 7-azido-tetrahydroindolizine?
- Methodological Answer : Key parameters include:
- Catalyst loading : PdCl₂(PPh₃)₂ at 0.5 mol% minimizes side reactions .
- Solvent choice : NMP enhances solubility and reaction efficiency compared to DMF or THF.
- Temperature : 100°C balances reaction rate and decomposition risks.
- Additives : Water (1.3 mmol) accelerates heteroatom insertion .
A comparative study of aryl bromides (e.g., 4-CF₃, 4-NO₂) shows electron-withdrawing groups improve yields (e.g., 5c : 85% vs. 5m : 70%) .
Q. How do substituents on the aryl group influence reaction yields and product stability?
- Data-Driven Analysis :
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- HRMS Discrepancies : Recalculate isotopic patterns to rule out adducts or impurities.
- NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to assign ambiguous protons/carbons. For example, overlapping peaks in δ7.55–7.72 (aromatic region) were resolved via NOESY for 5b .
- X-ray Crystallography : Confirm absolute configuration when synthetic ambiguity exists, as done for 3-(3-chlorophenyl)-8-oxo derivatives .
Q. What theoretical frameworks guide the design of 7-azido-tetrahydroindolizine derivatives for biological applications?
- Methodological Answer :
- Hammett Analysis : Correlates substituent σ values with reaction rates to predict electronic effects .
- DFT Calculations : Models transition states for azide incorporation, identifying energy barriers (e.g., ΔG‡ for N₃⁻ insertion ≈ 25 kcal/mol) .
- Structure-Activity Relationships (SAR) : Bioisosteric replacement (e.g., -N₃ for -OH) enhances membrane permeability in antimicrobial assays .
Q. What computational tools are used to predict the reactivity of 7-azido-tetrahydroindolizine in click chemistry?
- Methodological Answer :
- Molecular Docking : Screens binding affinity with azide-reactive partners (e.g., cyclooctynes) using AutoDock Vina .
- MD Simulations : Assess stability of triazole adducts in physiological conditions (e.g., 100 ns simulations in explicit water) .
- ADMET Prediction : SwissADME evaluates drug-likeness (e.g., LogP < 3, TPSA < 90 Ų) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
